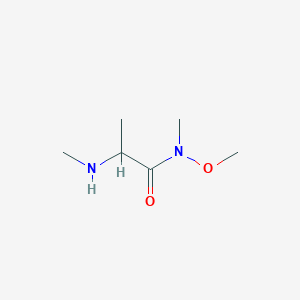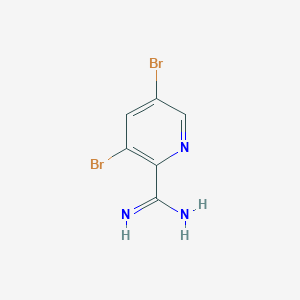
3,5-Dibromopicolinimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromopicolinimidamide is a chemical compound that belongs to the class of picolinimidamides It is characterized by the presence of two bromine atoms attached to the 3rd and 5th positions of the picolinimidamide ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromopicolinimidamide typically involves the bromination of picolinimidamide. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3,5-Dibromopicolinimidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated derivative, while oxidation can produce a dibromo oxide.
科学的研究の応用
3,5-Dibromopicolinimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 3,5-Dibromopicolinimidamide involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes.
類似化合物との比較
Similar Compounds
3,5-Dichloropicolinimidamide: Similar structure but with chlorine atoms instead of bromine.
3,5-Difluoropicolinimidamide: Contains fluorine atoms instead of bromine.
3,5-Diiodopicolinimidamide: Iodine atoms replace the bromine atoms.
Uniqueness
3,5-Dibromopicolinimidamide is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to different reactivity and interaction profiles. This makes this compound particularly useful in applications where specific reactivity and binding characteristics are required.
特性
分子式 |
C6H5Br2N3 |
|---|---|
分子量 |
278.93 g/mol |
IUPAC名 |
3,5-dibromopyridine-2-carboximidamide |
InChI |
InChI=1S/C6H5Br2N3/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2H,(H3,9,10) |
InChIキー |
URRFLKHVDBRSAX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Br)C(=N)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


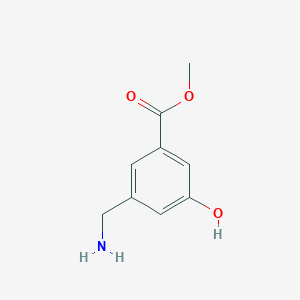


amino}acetic acid hydrochloride](/img/structure/B13520280.png)
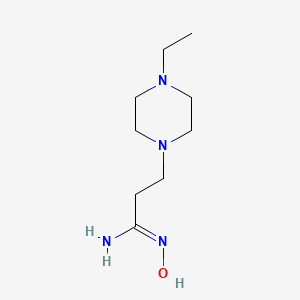
![Rac-(2r)-2-amino-2-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B13520292.png)


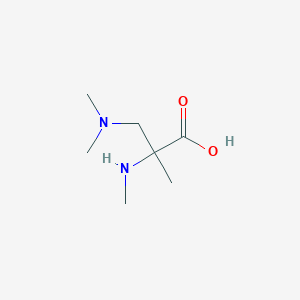
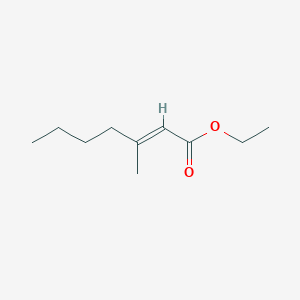
![(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid](/img/structure/B13520316.png)

![(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoicacid](/img/structure/B13520333.png)
